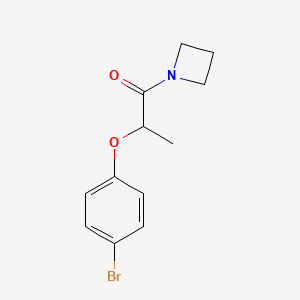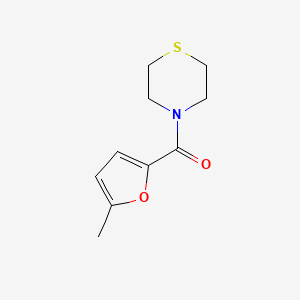![molecular formula C18H17ClN4O2 B7513496 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513496.png)
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine and agriculture.
作用机制
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves the inhibition of specific enzymes and receptors. In cancer cells, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, this compound inhibits the activity of ergosterol biosynthesis enzymes, which are essential for cell membrane synthesis. In weeds, this compound inhibits the activity of acetolactate synthase, an enzyme that is essential for branched-chain amino acid synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide vary depending on the target organism. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In bacteria and fungi, this compound disrupts cell membrane integrity, leading to cell death. In weeds, this compound inhibits amino acid synthesis, leading to growth inhibition and eventual death.
实验室实验的优点和局限性
The advantages of using 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments include its specificity and potency. This compound has been shown to selectively target specific enzymes and receptors, making it a valuable tool for studying their function. Additionally, this compound has been shown to be highly potent, allowing for the use of lower concentrations in experiments.
The limitations of using 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments include its potential toxicity and off-target effects. This compound has been shown to be toxic to certain cells and organisms, and its off-target effects may lead to unintended consequences in experiments.
未来方向
There are several future directions for the study of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide. One direction is the development of more potent and selective analogs of this compound for use in medicine and agriculture. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in various organisms. Additionally, the use of this compound in combination with other drugs or compounds may lead to synergistic effects and improved efficacy.
合成方法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves several steps. The first step is the synthesis of 4-chloro-2-methylphenol, which is achieved by reacting 4-chlorophenol with acetone in the presence of a catalyst. The second step involves the synthesis of 6-imidazol-1-ylpyridin-3-amine, which is achieved by reacting 3-chloropyridine with imidazole in the presence of a reducing agent. The final step involves the coupling of 4-chloro-2-methylphenol and 6-imidazol-1-ylpyridin-3-amine in the presence of an activating agent and an amide coupling reagent to form 2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide.
科学研究应用
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide has been widely studied for its potential applications in various fields. In medicine, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have antimicrobial properties by inhibiting the growth of bacteria and fungi. In agriculture, this compound has been shown to have herbicidal properties by inhibiting the growth of weeds.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-13-8-15(19)3-4-16(13)25-11-18(24)22-10-14-2-5-17(21-9-14)23-7-6-20-12-23/h2-9,12H,10-11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODUPRBTEUXAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

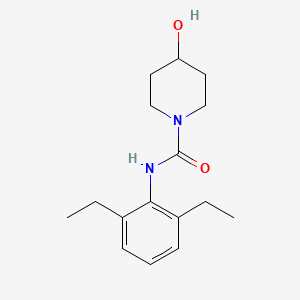
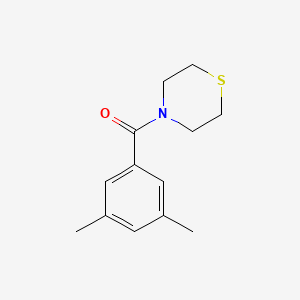


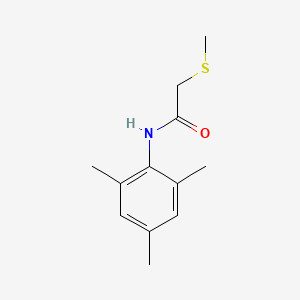
![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
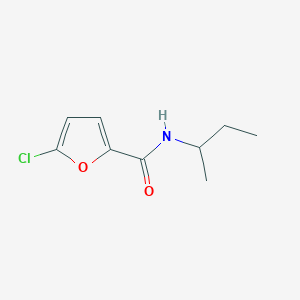
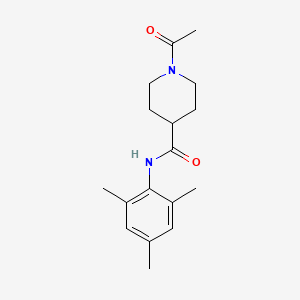

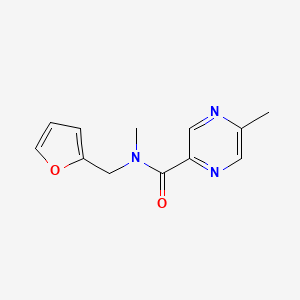
![3-(2,6-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7513479.png)
